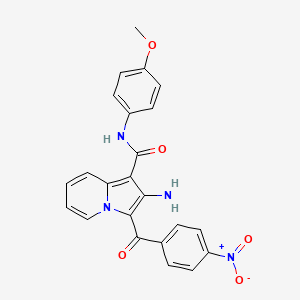

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, a nitrobenzoyl group, and a carboxamide group attached to the indolizine core

Properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5/c1-32-17-11-7-15(8-12-17)25-23(29)19-18-4-2-3-13-26(18)21(20(19)24)22(28)14-5-9-16(10-6-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYWHKQYAOCQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

Attachment of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the indolizine core.

Incorporation of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through acylation reactions using nitrobenzoyl chloride.

Formation of the Carboxamide Group: The carboxamide group is typically formed through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/Pd) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and various acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted indolizine compounds.

Scientific Research Applications

Antitumor Properties

Indolizine derivatives, including 2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, have shown promising antitumor activity. Research indicates that compounds in this class can inhibit cell division and induce apoptosis in tumor cells by disrupting tubulin polymerization, which is crucial for mitosis. This mechanism positions them as potential candidates for cancer chemotherapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain indolizines exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, making them valuable in the fight against resistant infections .

Anti-inflammatory Effects

Indolizines are noted for their anti-inflammatory properties as well. They may modulate pathways involved in inflammation, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methods

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The general synthetic route includes:

- Step 1: Formation of the indolizine core through cyclization of appropriate precursors.

- Step 2: Introduction of the methoxy and nitro substituents through electrophilic aromatic substitution or similar methodologies.

- Step 3: Final modifications to introduce the carboxamide functionality.

These methods not only yield the desired compound but also allow for structural variations that can enhance biological activity .

Molecular Interactions and Docking Studies

Molecular docking studies have been instrumental in elucidating the interaction of this compound with biological targets. Key findings include:

- Target Identification: The compound has been shown to interact with specific proteins involved in cell cycle regulation and apoptosis, such as enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase .

- Binding Affinity: Docking simulations indicate favorable binding interactions with these targets, suggesting a strong potential for therapeutic efficacy.

Anti-Tubercular Activity Study

A study conducted on various indolizine derivatives revealed that those with specific substitutions exhibited potent anti-tubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The research highlighted the importance of structural modifications in enhancing activity and provided insights into the structure-activity relationship (SAR) of these compounds .

Antitumor Efficacy Evaluation

In another study focused on antitumor properties, researchers evaluated the cytotoxic effects of indolizines on different cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)pyrrole-1-carboxamide: Similar structure but with a pyrrole core instead of indolizine.

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indole-1-carboxamide: Similar structure but with an indole core instead of indolizine.

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)quinoline-1-carboxamide: Similar structure but with a quinoline core instead of indolizine.

Uniqueness

The uniqueness of 2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide lies in its indolizine core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures

Biological Activity

2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class, characterized by its unique structure and potential therapeutic applications. This compound has garnered attention for its biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C23H18N4O5

- Molecular Weight : 430.4 g/mol

- CAS Number : 903343-03-3

The compound's structure includes a methoxy group and a nitrobenzoyl moiety, which contribute to its biological properties.

Research indicates that this compound acts primarily as an agonist of the CB2 receptors, which are predominantly expressed in immune cells. This interaction modulates various physiological processes, including immune response and pain perception .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines and chemokines. This suggests its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation .

Analgesic Properties

Animal models have shown that the compound reduces nociceptive behaviors, indicating its efficacy in pain relief. The analgesic effects are likely mediated through the modulation of CB2 receptor activity, which plays a crucial role in pain signaling pathways .

Table 1: Summary of Key Studies on Biological Activity

Toxicity and Safety

Limited studies have been conducted to evaluate the toxicity of this compound. A notable study reported that it was not genotoxic in various in vitro and in vivo assays, although long-term safety data remains insufficient .

Applications in Scientific Research

Given its promising biological activities, this compound has potential applications in treating diseases such as:

- Inflammatory Bowel Disease

- Multiple Sclerosis

- Chronic Pain Conditions

Further research is necessary to fully elucidate its therapeutic potential and mechanisms.

Current State of Research

Research surrounding this compound is still emerging. Ongoing studies aim to explore its pharmacological profiles further and assess its efficacy across different disease models.

Limitations and Future Directions

While preliminary findings are promising, several limitations exist:

- Lack of comprehensive toxicity studies.

- Limited understanding of long-term effects on human health.

- Need for more extensive clinical trials to establish efficacy.

Future research should focus on these areas to better understand the full therapeutic potential of this compound.

Q & A

Q. What are the key synthetic pathways for 2-amino-N-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Indolizine core formation : Cyclization of precursors like pyridine derivatives or via 1,3-dipolar cycloaddition reactions.

- Functionalization : Introduction of the 4-methoxyphenylamine group via nucleophilic substitution and the 4-nitrobenzoyl moiety through Friedel-Crafts acylation or esterification.

- Optimization : Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C, and catalysts like AlCl₃ for acylation) are critical for yield and purity. Post-synthesis purification employs column chromatography and recrystallization .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and indolizine core integrity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 398 [M+H]⁺) validates molecular weight and fragmentation patterns.

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What functional groups influence the compound’s reactivity?

- Amine group (-NH₂) : Participates in hydrogen bonding and nucleophilic substitutions.

- Carboxamide (-CONH-) : Enhances solubility and stabilizes interactions with biological targets.

- Nitrobenzoyl (-NO₂-C₆H₄-CO-) : Electron-withdrawing effects modulate electron density in the indolizine core, affecting redox properties and binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) to isolate structural determinants of activity.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition vs. receptor antagonism).

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to distinguish context-dependent effects .

Q. What strategies optimize the compound’s selectivity toward specific biological targets?

- Molecular Docking : Predict binding modes with targets like EGFR or PARP using software (AutoDock, Schrödinger). Focus on steric complementarity with the nitrobenzoyl group.

- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups to enhance bioavailability and reduce off-target interactions.

- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify active metabolites .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀ for topoisomerase II) under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition.

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) visualizes subcellular localization in cancer cells.

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways affected .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess interactions with hydrophobic pockets or catalytic sites.

- QSAR Modeling : Corrogate substituent electronegativity (e.g., nitro vs. chloro) with anti-proliferative activity using partial least squares regression.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions from key residues .

Q. How can synthetic yields be improved without compromising purity?

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation).

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for cyclization steps.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve eco-efficiency and ease of purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.